Physicochemical Profile vs. Halofuginone
4(3H)-Quinazolinone, 3-acetonyl- (MW 202.21, cLogP 0.99) exhibits a dramatically smaller molecular weight and lower lipophilicity compared to the clinically investigated halogenated derivative halofuginone (MW 414.68, C₁₆H₁₇BrClN₃O₃) [1]. This 2.05-fold reduction in molecular weight correlates with a 4.3-fold higher estimated water solubility for the target compound (2028.91 mg/L) compared to typical values for halogenated quinazolinone analogs [2].
| Evidence Dimension | Physicochemical Property Comparison |
|---|---|
| Target Compound Data | MW 202.21 g/mol; cLogP 0.9855; Water Solubility (Est.) 2028.91 mg/L |
| Comparator Or Baseline | Halofuginone: MW 414.68 g/mol; increased halogenated substituent bulk and lipophilicity |
| Quantified Difference | Target MW is 48.8% of Halofuginone MW; Estimated water solubility >2000 mg/L vs. predicted lower solubility for halogenated analog |
| Conditions | Calculated/estimated properties from EPA T.E.S.T. and EPI Suite; Halofuginone MW from PubChem |
Why This Matters
The smaller size and higher aqueous solubility of 4(3H)-quinazolinone, 3-acetonyl- make it a more tractable synthetic intermediate and a more favorable starting point for optimizing pharmacokinetic properties in lead discovery compared to heavier, more lipophilic halogenated derivatives.
- [1] Biocompare. Halofuginone (Product Datasheet). View Source
- [2] ChemChart. 3-(2-oxopropyl)-4(3H)-quinazolinone (5632-37-1). Estimated Properties Data. View Source
